tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate
Overview
Description
“tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate” is a chemical compound with the empirical formula C12H16N4O2 . It has a molecular weight of 248.28 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCn1cnc2cc(NC(=O)OC(C)(C)C)cnc12
. This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on synthesizing and analyzing the structural properties of imidazo[4,5-b]pyridin-6-ylcarbamate derivatives. For instance, research has demonstrated the synthesis of various imidazo[1,2-a]pyridines linked to carbamate moiety, highlighting their potential as α-glucosidase inhibitors, with one compound showing significant inhibitory activity (Saeedi et al., 2020). Another study provided a two-step synthesis method for 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials, showcasing a palladium-catalysed amination and intramolecular amidation process (Scott, 2006). Additionally, the crystal structure and vibrational properties of an N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were elucidated, demonstrating the compound's stability and potential application in material science (Chen et al., 2021).
Catalysis and Organic Synthesis
Research on imidazo[4,5-b]pyridin-6-ylcarbamate derivatives extends into catalysis and organic synthesis. A study highlighted the silver-assisted palladium-catalyzed one-pot synthesis of 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines, presenting a novel method for generating functionally diverse heterocyclic compounds (Kasina et al., 2021). Another innovative approach described the metal-free, site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols, showcasing the utility of tert-butyl peroxide in promoting regioselective C(sp3)-C(sp2) coupling reactions (Jin et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-methylimidazo[4,5-b]pyridin-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)15-8-5-9-10(13-6-8)16(4)7-14-9/h5-7H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSJLDXOOVMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(N=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674124 | |
Record name | tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-80-1 | |
Record name | tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.